

Kinetic stability of W(CO)₆ derivatives compared to molybdenum analogs

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A Comparative Guide to the Kinetic Stability of W(CO)₆ Derivatives and their Molybdenum Analogs

For researchers and professionals in drug development and materials science, understanding the kinetic stability of metal carbonyl complexes is paramount for designing novel therapeutic agents and catalysts. This guide provides a detailed comparison of the kinetic stability of tungsten hexacarbonyl (W(CO) $_6$) derivatives and their molybdenum (Mo(CO) $_6$) analogs, focusing on ligand substitution reactions. The comparative analysis is supported by experimental data, detailed methodologies, and a mechanistic overview.

Introduction to Kinetic Stability in Group 6 Metal Carbonyls

The kinetic stability of W(CO)₆ and Mo(CO)₆ derivatives is a critical factor in their application, influencing reaction rates and the feasibility of synthetic transformations. Ligand substitution reactions in these hexacarbonyl complexes typically proceed via a dissociative mechanism, where the rate-determining step is the cleavage of a metal-carbonyl (M-CO) or metal-ligand (M-L) bond to form a five-coordinate intermediate. The strength of this M-CO or M-L bond is a key determinant of the complex's kinetic stability. Generally, tungsten, being a third-row transition metal, forms stronger metal-ligand bonds compared to its second-row congener, molybdenum. This difference in bond strength directly translates to differences in kinetic stability, with tungsten complexes typically exhibiting greater inertness.



Quantitative Comparison of Reaction Kinetics

The relative kinetic stabilities of tungsten and molybdenum carbonyl complexes can be quantitatively assessed by comparing the rate constants (k) and activation parameters (enthalpy of activation, ΔH^{\ddagger} , and entropy of activation, ΔS^{\ddagger}) for ligand substitution reactions.

Dissociation of Carbon Monoxide from Hexacarbonyls

A fundamental measure of the intrinsic kinetic stability is the rate of dissociation of a single carbonyl ligand from the parent hexacarbonyl molecule in the gas phase. The following table summarizes the high-pressure limit rate constants and activation energies for this process.

Complex	Temperature Range (K)	Rate Constant Expression (s ⁻¹)	Activation Energy (Ea) (kJ/mol)
Mo(CO) ₆	585–685	10 ¹⁶ . ¹² ± ⁰ . ⁶⁸ exp[(-148.8 ± 8.1 kJ/mol)/RT]	148.8 ± 8.1
W(CO)6	690–810	10 ¹⁵ . ⁹³ ± ⁰ . ⁶³ exp[(-171.7 ± 8.9 kJ/mol)/RT]	171.7 ± 8.9

These data clearly indicate that $W(CO)_6$ is kinetically more stable towards CO dissociation than $Mo(CO)_6$, as evidenced by its significantly higher activation energy.

Ligand Substitution in Pentacarbonyl Derivatives

The electronic and steric properties of the non-carbonyl ligand (L) in M(CO)₅L complexes can influence the rate of substitution of a CO ligand. However, a general trend of higher kinetic stability for tungsten complexes is consistently observed.

Here, we compare the activation parameters for CO substitution in anionic thiolate complexes, [M(CO)₅SPh]⁻, and for the dissociation of a metal-nitrogen bond in bimetallic diaminopyridine-bridged complexes.



Reaction	Metal (M)	ΔH‡ (kcal/mol)	ΔS‡ (cal/mol·K)
$[M(CO)_5SCOPh]^- + \\ P(OEt)_3 \rightarrow cis-\\ [M(CO)_4(P(OEt)_3)SCOPh]^- + CO$	Мо	24.6 ± 0.2	8.2 ± 0.6
W	28.4 ± 0.2	11.3 ± 0.5	
(μ-2,6-dap)[M(CO) ₅] ₂ → (2,6-dap)M(CO) ₅ + M(CO) ₅	Мо	25.4 ± 1.1	3.6 ± 3.2
W	30.8 ± 1.0	8.1 ± 2.9	

The higher activation enthalpies (ΔH^{\ddagger}) for the tungsten complexes in both examples underscore their greater kinetic stability compared to the molybdenum analogs.[1][2] The positive entropies of activation (ΔS^{\ddagger}) are consistent with a dissociative mechanism, where the transition state is more disordered than the reactants.[1][2]

Experimental Protocols

The kinetic data presented above are typically acquired using spectroscopic techniques to monitor the change in concentration of reactants or products over time.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a common method for monitoring the kinetics of ligand substitution reactions. The reaction is initiated by mixing the reactants in a cuvette placed in a thermostated spectrophotometer. The change in absorbance at a wavelength where a reactant or product has a strong, distinct absorption band is recorded as a function of time. For example, the disappearance of the starting metal carbonyl complex or the appearance of the substituted product can be monitored. The rate constant is then determined by fitting the absorbance versus time data to the appropriate integrated rate law.

Typical Protocol:



- Prepare solutions of the metal carbonyl complex and the entering ligand in a suitable solvent (e.g., chlorobenzene, THF).
- Thermostate the solutions to the desired reaction temperature.
- Initiate the reaction by rapidly mixing the solutions in a quartz cuvette.
- Immediately place the cuvette in a UV-Visible spectrophotometer and record the absorbance at a fixed wavelength at regular time intervals.
- Continue data collection until the reaction is complete (no further change in absorbance).
- Analyze the data by plotting $ln(A_t A\infty)$ versus time for a first-order reaction (where A_t is the absorbance at time t and $A\infty$ is the absorbance at infinite time) to obtain the pseudo-first-order rate constant from the slope.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly in the carbonyl stretching region ($\nu(CO)$ ~1700-2100 cm⁻¹), is a powerful tool for studying the kinetics of metal carbonyl reactions. The number, position, and intensity of the $\nu(CO)$ bands are sensitive to the structure and electronic environment of the metal center.

Typical Protocol:

- The reaction is carried out in a thermostated IR cell.
- Spectra are recorded at regular time intervals.
- The concentration of the reactant and product species are determined from the intensities of their characteristic ν(CO) bands using the Beer-Lambert law.
- The rate constants are then calculated from the concentration versus time data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

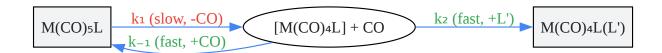
NMR spectroscopy can also be used to follow the kinetics of these reactions, particularly when the reactants and products have distinct NMR signals (e.g., ³¹P NMR for phosphine ligands or



¹³C NMR for carbonyl ligands). The change in the integral of a specific resonance over time can be used to determine the reaction rate.

Mechanistic Insights

The ligand substitution reactions of W(CO)₆ and Mo(CO)₆ and their derivatives predominantly follow a dissociative (D) mechanism. This mechanism involves a slow, rate-determining step where a ligand dissociates from the metal center to form a five-coordinate intermediate. This intermediate then rapidly reacts with the incoming ligand.



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Figure 1. Dissociative mechanism for ligand substitution in M(CO)₅L complexes.

The greater kinetic stability of tungsten derivatives compared to their molybdenum analogs is primarily attributed to the stronger metal-ligand bonds in the tungsten complexes. The 5d orbitals of tungsten are larger and more diffuse than the 4d orbitals of molybdenum, leading to better overlap with ligand orbitals and consequently stronger bonds. This stronger bonding results in a higher activation energy for the initial ligand dissociation step, making the tungsten complexes less reactive.

Conclusion

The experimental data consistently demonstrate that tungsten(0) carbonyl complexes are kinetically more stable than their molybdenum(0) counterparts. This increased stability is a direct consequence of the stronger metal-ligand bonds formed by tungsten. For researchers in fields such as catalysis and drug development, this difference in reactivity is a crucial consideration. The higher stability of tungsten complexes can be advantageous for applications requiring robust catalysts or stable metal-containing scaffolds, while the greater reactivity of molybdenum complexes may be preferable for reactions that require more facile ligand exchange. By understanding these fundamental differences in kinetic stability, scientists can make more informed decisions in the design and application of these versatile organometallic compounds.



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